
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is a synthetic compound that belongs to the family of isoquinoline derivatives. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Due to its unique structure, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been the subject of extensive scientific research.
Mécanisme D'action
The mechanism of action of propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- is not yet fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to possess various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant properties, which may be attributed to its ability to modulate various signaling pathways. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been found to induce apoptosis in cancer cells, suggesting its potential as a cancer therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using a variety of methods. In addition, it has been found to possess various biological activities, making it a useful tool for investigating various biological processes. However, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- also has some limitations for lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-. One area of interest is the development of propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- as a cancer therapeutic agent. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy. In addition, propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- may have potential applications as a fluorescent probe for detecting nitric oxide in biological systems. Further studies are needed to investigate its sensitivity and selectivity for nitric oxide detection.
Méthodes De Synthèse
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinone with 4-methylbenzylamine followed by the addition of 1,3-dibromo-2-propanol. The resulting compound is then treated with potassium carbonate to yield propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-.
Applications De Recherche Scientifique
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- has been the subject of extensive scientific research due to its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Propriétés
Numéro CAS |
170658-29-4 |
|---|---|
Nom du produit |
Propanediamide, N,N'-bis(4-methylphenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)- |
Formule moléculaire |
C28H29N3O2 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N,N'-bis(4-methylphenyl)propanediamide |
InChI |
InChI=1S/C28H29N3O2/c1-18-9-13-21(14-10-18)29-26(32)24(27(33)30-22-15-11-19(2)12-16-22)25-23-8-6-5-7-20(23)17-28(3,4)31-25/h5-16,31H,17H2,1-4H3,(H,29,32)(H,30,33) |
Clé InChI |
CIHBXJUQCUNMQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3CC(N2)(C)C)C(=O)NC4=CC=C(C=C4)C |
Autres numéros CAS |
170658-29-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
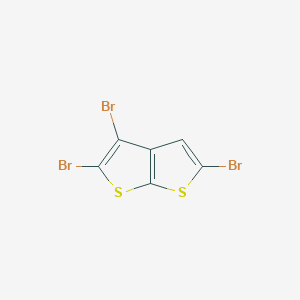
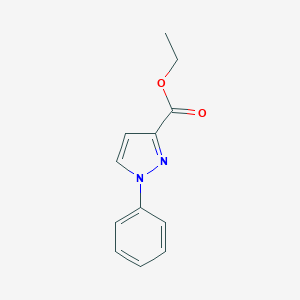
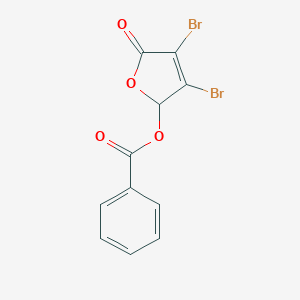
![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
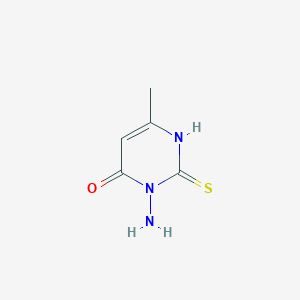
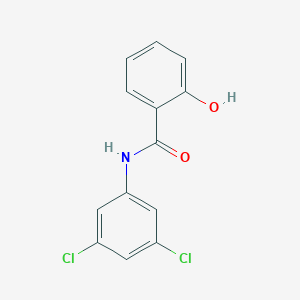
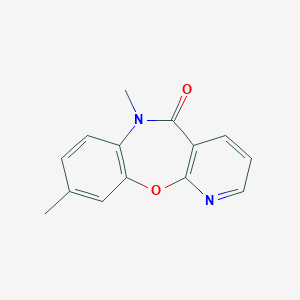
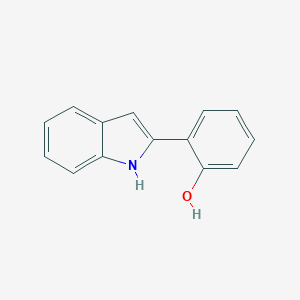
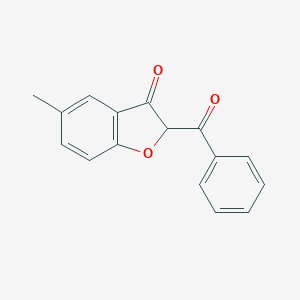
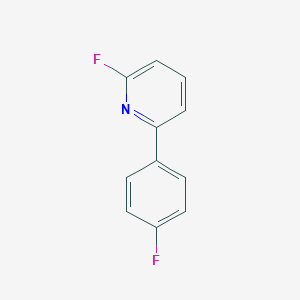
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
![methyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate](/img/structure/B186797.png)